Product packaging for 2-o-Tolylamino-thiazole-4-carboxylic acid(Cat. No.:CAS No. 165682-76-8)

2-o-Tolylamino-thiazole-4-carboxylic acid

Cat. No.: B168314
CAS No.: 165682-76-8
M. Wt: 234.28 g/mol
InChI Key: IUQPXTTVIWXDBO-UHFFFAOYSA-N
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Description

2-o-Tolylamino-thiazole-4-carboxylic acid is a versatile thiazole-based building block in organic and medicinal chemistry research. Its structure, featuring both carboxylic acid and aryl amino substituents on a thiazole core, makes it a valuable precursor for the synthesis of more complex molecules, particularly through further functionalization of the carboxylic acid group. Thiazole derivatives are extensively investigated in pharmaceutical development for their diverse biological activities . This compound serves as a critical intermediate in exploring novel therapeutic agents, with recent scientific advances highlighting the promise of related heterocyclic scaffolds as antitubercular agents . Researchers utilize this compound in the design and synthesis of new chemical entities to target multidrug-resistant bacterial strains, contributing to the urgent need for next-generation therapeutics . Its application is fundamental in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2S B168314 2-o-Tolylamino-thiazole-4-carboxylic acid CAS No. 165682-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQPXTTVIWXDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375277
Record name 2-o-Tolylamino-thiazole-4-carboxylic acid
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165682-76-8
Record name 2-[(2-Methylphenyl)amino]-4-thiazolecarboxylic acid
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Record name 2-o-Tolylamino-thiazole-4-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of 2 O Tolylamino Thiazole 4 Carboxylic Acid

Historical and Contemporary Approaches to Thiazole-4-carboxylic Acid Synthesis

The synthesis of the thiazole (B1198619) core is a well-established area of heterocyclic chemistry. Historically, significant methods for constructing the thiazole ring include the Hantzsch thiazole synthesis, the Cook-Heilbron synthesis, and the Herz synthesis prepchem.com. The Hantzsch synthesis, first reported in 1887, is particularly noteworthy as it involves the reaction of an α-halocarbonyl compound with a thioamide, a versatile method that remains a cornerstone of thiazole synthesis today prepchem.comnih.govresearchgate.net.

Contemporary methods for synthesizing thiazole-4-carboxylic acids have evolved, utilizing a variety of starting materials. One modern approach involves the use of L-cysteine hydrochloride and formaldehyde, which undergo condensation and subsequent oxidation to yield the thiazole-4-carboxylic acid structure google.com. Other reported syntheses start from pyruvic acid or dichloroacetone, which are cyclized with thioformamide (B92385) google.com. Additionally, processes have been developed that utilize the oxidation of 4-methylthiazole (B1212942) or the reaction of 4-halomethylthiazoles with strong acids to afford the carboxylic acid moiety google.com. These varied approaches highlight the flexibility and ongoing innovation in the synthesis of this important heterocyclic scaffold.

Optimized Synthetic Routes for 2-o-Tolylamino-thiazole-4-carboxylic acid

The most established and logical route for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an N-arylthiourea with an α-haloketoester, followed by hydrolysis of the resulting ester.

The primary precursors for this synthesis are o-tolylthiourea and ethyl bromopyruvate .

o-Tolylthiourea is not typically a commercially available starting material and must be synthesized. A common method for its preparation involves the reaction of o-toluidine (B26562) with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or sodium thiocyanate, in the presence of an acid like hydrochloric or sulfuric acid. prepchem.comgoogle.com The reaction can be performed in various solvents, including water, ethanol (B145695), or o-chlorotoluene, with reaction temperatures typically ranging from 70-100°C. prepchem.comgoogle.comgoogle.com

Ethyl bromopyruvate serves as the three-carbon α-haloketoester component required for the Hantzsch reaction. sigmaaldrich.com It provides the backbone that will form the C4 and C5 positions of the thiazole ring, along with the carboxylic acid functionality (as an ester) at the C4 position.

Table 1: Key Precursors for the Synthesis of this compound

Compound NameStructureRole
o-Toluidineo-Toluidine structurePrecursor for o-tolylthiourea
Ammonium ThiocyanateAmmonium Thiocyanate structureThiocyanate source
Ethyl BromopyruvateEthyl Bromopyruvate structureα-haloketoester component

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include solvent, temperature, and reaction time.

For the initial condensation step, ethanol is a commonly used solvent as it effectively dissolves both the thiourea (B124793) and the halo-ester. The reaction is often carried out at reflux temperature to ensure a sufficient reaction rate. nih.gov Microreactor technology has also been applied to Hantzsch syntheses, demonstrating that controlled heating at temperatures around 70°C can lead to high conversion rates. nih.gov

Following the formation of the ethyl ester, the final step is hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product. Careful control of pH during the final workup is essential to ensure complete precipitation of the product.

Table 2: Representative Reaction Conditions for Hantzsch-based Synthesis

StepReagentsSolventTemperatureTypical Yield
Thiourea Formation o-Toluidine, Ammonium Thiocyanate, HClWater/o-chlorotoluene75-85°C~96% google.com
Cyclocondensation o-Tolylthiourea, Ethyl BromopyruvateEthanolReflux>80% (in similar systems)
Hydrolysis This compound ethyl ester, NaOH(aq) then HCl(aq)Water/EthanolRefluxHigh

Derivatization Strategies and Functionalization of this compound

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives through esterification and amidation reactions.

The conversion of the carboxylic acid to an ester, such as this compound ethyl ester, is a common derivatization. chemimpex.com This can be achieved through several standard methods.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product often requires the removal of water as it is formed. masterorganicchemistry.com

Steglich Esterification : For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. organic-chemistry.org This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. organic-chemistry.orgorgsyn.org

The carboxylic acid can be readily converted into a variety of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Common strategies for amide bond formation include:

Conversion to an Acyl Chloride : The carboxylic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride. google.com This intermediate is then reacted with the desired amine, often in the presence of a non-nucleophilic base to neutralize the HCl by-product.

Use of Peptide Coupling Reagents : A vast array of peptide coupling reagents have been developed for the efficient formation of amide bonds under mild conditions, which is particularly important for complex or sensitive molecules. uni-kiel.deluxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with the amine. Widely used coupling reagents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions like racemization. luxembourg-bio.compeptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, TBTU). bachem.com

These derivatization methods open up the possibility of incorporating the this compound scaffold into larger molecules, such as peptides or other biologically active compounds. nih.gov

Chemical Modifications on the Thiazole Ring System

The thiazole ring of this compound presents multiple sites for chemical modification, allowing for the generation of diverse derivatives. The primary locations for transformation are the carboxylic acid group at the C4 position, the ring nitrogen, and the C5 position.

The carboxylic acid moiety is a key functional handle for derivatization. Standard esterification or amidation reactions are commonly employed to modify this group. For instance, the conversion of the carboxylic acid to its corresponding ethyl ester, 2-(o-tolyl)thiazole-4-carboxylic acid ethyl ester, creates an intermediate that is valuable in the synthesis of biologically active molecules and agrochemicals. chemimpex.com Similarly, the reaction with various substituted amines can produce a library of amide derivatives, a strategy used to develop potential anti-tumor agents based on similar thiazole scaffolds. nih.gov

Another significant transformation involves the reaction of the 2-amino group. While the primary amino group in related 2-aminothiazoles can be acylated, such as through chloroacetylation to form key intermediates for further substitution, this reactivity is a fundamental aspect of building more complex molecules on the thiazole core. nih.gov

Furthermore, cyclization reactions can be induced. In related systems, intramolecular cyclization can occur between substituents at the C4 and C5 positions, or involving the 2-amino group, to form fused heterocyclic systems like thiazolo[5,4-c]pyridines. clockss.org Although not specifically documented for the title compound, these transformations highlight the potential for creating more rigid, polycyclic structures from the 2-aminothiazole-4-carboxylic acid core.

Table 1: Potential Chemical Modifications on the Thiazole Ring

Reaction TypeReagents/ConditionsProduct TypePotential Outcome
Esterification Alcohol (e.g., Ethanol), Acid CatalystCarboxylic EsterAlters solubility and creates intermediates for further synthesis. chemimpex.com
Amidation Amine, Coupling Agent (e.g., DCC, EDC)CarboxamideGenerates diverse libraries for biological screening. nih.gov
N-Acylation Acyl Chloride (e.g., Chloroacetyl chloride), BaseN-acylamino ThiazoleProvides an intermediate for further functionalization. nih.gov
Intramolecular Cyclization Dehydrating Agent, HeatFused Thiazole HeterocycleCreates complex, rigid polycyclic systems. clockss.org

Substitutions and Transformations on the o-Tolylamino Phenyl Moiety

The o-tolylamino phenyl ring provides an additional site for synthetic elaboration, primarily through electrophilic aromatic substitution. The reactivity and orientation of incoming substituents are governed by the activating, ortho, para-directing nature of the secondary amino group and the weakly activating, ortho, para-directing methyl group.

Given that the amino group's para position is occupied by the bond to the thiazole ring and one ortho position is blocked by the methyl group, electrophilic attack is predicted to occur at the positions ortho and para to the directing amino group. This would lead to substitution at the C4' and C6' positions of the phenyl ring.

Common electrophilic substitution reactions could include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: Addition of a nitro group using nitric acid in the presence of sulfuric acid, which could subsequently be reduced to an amino group for further functionalization.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

These modifications can significantly alter the electronic and steric properties of the molecule, which is a key strategy in medicinal chemistry for optimizing biological activity and pharmacokinetic profiles.

Table 2: Predicted Electrophilic Substitutions on the o-Tolylamino Phenyl Ring

Reaction TypeTypical ReagentsPredicted Position of SubstitutionPotential Impact
Nitration HNO₃, H₂SO₄C4' and/or C6'Introduces an electron-withdrawing group; can be reduced to an amine.
Halogenation Br₂, FeBr₃ or NBSC4' and/or C6'Modifies steric and electronic properties; provides handle for cross-coupling.
Sulfonation Fuming H₂SO₄C4' and/or C6'Increases water solubility.
Friedel-Crafts Acylation Acyl Chloride, AlCl₃C4' and/or C6'Introduces a ketone functionality for further elaboration.

Advancements in Green Chemistry Principles for the Synthesis of this compound

The classical Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone, is the foundational method for producing the core of this compound. chemicalbook.com However, modern synthetic chemistry emphasizes the adoption of green chemistry principles to reduce environmental impact. Recent advancements in the synthesis of thiazole derivatives have focused on improving efficiency and sustainability. bepls.com

These green approaches can be directly applied to the synthesis of the title compound and its precursors. Key advancements include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG-400) has been shown to be effective for thiazole synthesis. bepls.com

Catalyst-Free Conditions: Several modern protocols for synthesizing 2-aminothiazoles proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. bepls.com

Microwave and Ultrasonic Irradiation: The use of microwave or ultrasonic energy can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, aligning with the principles of energy efficiency and waste prevention. bepls.com

Multi-Component Reactions (MCRs): Designing the synthesis as a one-pot, multi-component reaction where the starting materials (e.g., an arylglyoxal, a thioamide, and another component) react sequentially in the same vessel improves atom economy, reduces the number of workup and purification steps, and minimizes solvent usage. bepls.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Thiazole Synthesis

FeatureTraditional Hantzsch SynthesisGreen Chemistry ApproachAdvantage of Green Approach
Solvent Ethanol, DMF clockss.orgWater, PEG-400, or solvent-free bepls.comReduced VOCs, lower toxicity, easier disposal.
Catalyst Often requires a base or acid catalyst.Often catalyst-free. bepls.comReduced cost, simpler purification, less toxic waste.
Energy Source Conventional heating (reflux) for extended periods. chemicalbook.comMicrowave or ultrasonic irradiation. bepls.comDrastically reduced reaction times, lower energy consumption.
Procedure Step-wise synthesis with intermediate isolation.One-pot, multi-component reactions. bepls.comHigher atom economy, less waste, improved efficiency.

By integrating these advanced methods, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the tolyl group and the thiazole (B1198619) ring, as well as the amine and carboxylic acid protons, would be expected. The protons on the tolyl ring would likely appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dependent on their substitution pattern. The methyl group protons of the tolyl substituent would give rise to a characteristic singlet at around 2.3 ppm. The lone proton on the thiazole ring would also be observed in the aromatic region, likely as a singlet. The amine (N-H) proton and the carboxylic acid (O-H) proton would appear as broad singlets, with the carboxylic acid proton being significantly downfield, often above 10 ppm, due to hydrogen bonding. libretexts.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key resonances would include those for the carbonyl carbon of the carboxylic acid group (typically in the range of 160-185 ppm), the carbons of the thiazole ring, and the carbons of the tolyl group. libretexts.orglibretexts.org The methyl carbon of the tolyl group would appear at a much higher field (around 20-25 ppm). The specific chemical shifts of the aromatic carbons would provide further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-o-Tolylamino-thiazole-4-carboxylic acid

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)160-185
Thiazole-H7.5-8.5 (s)110-150
Tolyl Aromatic-H7.0-8.0 (m)120-140
Amine (-NH-)8.0-9.5 (broad s)-
Tolyl -CH₃~2.3 (s)20-25
Thiazole-C (C=N)-155-170
Thiazole-C (C-S)-140-150

Note: These are predicted values and may vary based on the solvent and experimental conditions. "s" denotes a singlet, and "m" denotes a multiplet.

Mass Spectrometry (MS) in Purity Assessment and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O₂S), high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula with high accuracy. researchgate.net

The predicted monoisotopic mass of this compound is 234.0463 Da. uni.lu In an HRMS analysis, observing a molecular ion peak ([M+H]⁺) at m/z 235.05358 would strongly support the proposed structure. uni.lu The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, with characteristic losses of fragments such as CO₂ (44 Da) from the carboxylic acid group or cleavage of the bond between the tolyl group and the thiazole ring.

Table 2: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺235.05358
[M+Na]⁺257.03552
[M-H]⁻233.03902
[M+K]⁺273.00946

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. msu.edu The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. ulpgc.es The N-H stretching vibration of the secondary amine would likely be observed as a moderate band around 3300-3500 cm⁻¹. ulpgc.es

Furthermore, the spectrum would contain several bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the thiazole and substituted benzene (B151609) rings. These include C=N and C=C stretching vibrations within the heterocyclic and aromatic rings, as well as C-H bending vibrations. vscht.czmdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-COOH)O-H stretch (H-bonded)2500-3300Broad, Strong
Carboxylic Acid (-COOH)C=O stretch1700-1730Strong, Sharp
Amine (-NH-)N-H stretch3300-3500Moderate
Aromatic RingC-H stretch3000-3100Medium to Weak
Aromatic RingC=C stretch1450-1600Medium to Weak
Thiazole RingC=N stretch1600-1650Medium
Tolyl GroupC-H stretch (aliphatic)2850-2960Medium

Note: These are expected ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular structure. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95
Z4

Note: These values are purely hypothetical and would need to be determined experimentally.

Chromatographic Methods (HPLC, GC-MS) for Purity Evaluation and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed methods.

An HPLC method for this compound would typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The purity of the compound would be determined by integrating the area of the main peak and any impurity peaks detected by a UV detector, typically set at a wavelength where the compound exhibits strong absorbance.

GC-MS analysis would likely require derivatization of the polar carboxylic acid and amine groups to increase volatility. nih.govmdpi.com For instance, the compound could be esterified and acylated. The resulting derivative would then be separated on a GC column and detected by a mass spectrometer, which provides both retention time and mass spectral data for identification and quantification of the compound and any impurities. nih.gov

Table 5: Illustrative Chromatographic Conditions for the Analysis of this compound

Technique Parameter Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in Water, B: Acetonitrile
Gradient10% B to 90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC-MS ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
(after derivatization)Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS DetectorElectron Ionization (EI), Scan range 50-500 amu

Note: These conditions are illustrative and would require optimization for the specific compound and analytical instrumentation.

Computational Chemistry and Molecular Modeling Investigations of 2 O Tolylamino Thiazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-o-Tolylamino-thiazole-4-carboxylic acid, methods like Density Functional Theory (DFT) are employed to predict its three-dimensional structure and electronic distribution. These calculations help in determining the molecule's stability and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For thiazole (B1198619) derivatives, the HOMO is often delocalized over the benzene (B151609) and thiazole rings, while the LUMO can be delocalized over the entire molecule or concentrated on the thiazole ring. researchgate.net These quantum chemical parameters are instrumental in predicting how the molecule will interact with other chemical species, including biological receptors.

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives Note: The following data is representative of typical values obtained for thiazole derivatives in computational studies and illustrates the parameters that would be calculated for this compound.

ParameterDescriptionTypical Value (eV)
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital; relates to electron-donating ability.-5.5 to -7.7
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty orbital; relates to electron-accepting ability.-1.0 to -2.5
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.4.0 to 5.2
Dipole MomentMeasures the overall polarity of the molecule.1.5 to 4.0 D

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of this compound. MD simulations model the movement of atoms and molecules over time, revealing the compound's conformational flexibility and its interactions with the surrounding environment, such as water. nih.gov

By simulating the molecule in a solvent, researchers can understand how it behaves in a physiological context. These simulations can identify the most stable conformations (shapes) of the molecule and the transitions between them. Analysis of the simulation trajectory can reveal key information about structural stability, such as the Root Mean Square Deviation (RMSD) of the molecule's backbone. Furthermore, studying the interactions with solvent molecules helps to predict solubility and membrane permeability, which are critical properties for drug candidates. nih.gov

Molecular Docking Studies for Predicting Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. This method is crucial for understanding the potential biological activity of this compound. Docking algorithms place the molecule into the binding site of a target protein and calculate a score that estimates the strength of the interaction, or binding affinity. mdpi.com

Studies on similar thiazole derivatives have shown that they can bind to a variety of protein targets, including enzymes like phospholipase A2, tubulin, and various kinases, which are often implicated in diseases. nih.govnih.govnih.gov The binding mode analysis reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. For instance, the thiazole ring itself can be involved in noncovalent bonds with protein residues. nih.gov These insights are invaluable for structure-based drug design, allowing for the optimization of the molecule to enhance its binding affinity and selectivity for a specific target.

Table 2: Illustrative Molecular Docking Results for a Thiazole Derivative Note: This table presents a hypothetical example of docking results to illustrate the data generated from such a study.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Epidermal Growth Factor Receptor (EGFR)-8.5Leu718, Val726, Ala743, Lys745Hydrogen Bond, Hydrophobic Interactions
Tubulin-7.9Asn249, Leu255, Ala316, Lys352Hydrogen Bond, Arene-H Bond nih.gov
Phospholipase A2-9.2Gly30, His48, Asp49, Tyr52Hydrogen Bond, van der Waals Forces

De Novo Design and Virtual Screening Methodologies Utilizing the this compound Scaffold

The core structure of this compound serves as a valuable scaffold for designing new chemical entities. The 2-aminothiazole (B372263) motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govresearchgate.net

Virtual screening involves searching large databases of chemical compounds to identify molecules that are structurally similar to the scaffold and are likely to bind to a specific biological target. This approach allows for the rapid identification of potential hit compounds for further investigation.

De novo design , on the other hand, involves computationally building new molecules piece by piece within the active site of a target protein, using the this compound scaffold as a starting point. This allows for the creation of novel compounds with optimized interactions and desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their activity against a particular target.

To build a QSAR model, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity. A validated QSAR model can be a powerful predictive tool, enabling the estimation of the biological activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsProperty Represented
PhysicochemicalLogP (o/w), Molecular Weight (MW)Lipophilicity, Size
TopologicalTopological Polar Surface Area (TPSA)Molecular polarity and size
ElectronicDipole Moment, HOMO/LUMO energiesElectronic distribution, Reactivity
Steric/3DMolecular Volume, Surface AreaShape and size of the molecule

Biological Activities and Mechanistic Studies of 2 O Tolylamino Thiazole 4 Carboxylic Acid and Its Derivatives

Investigation of Molecular Mechanisms of Action

The therapeutic potential of 2-o-Tolylamino-thiazole-4-carboxylic acid and its analogs is rooted in their ability to interact with specific biological targets and modulate cellular signaling pathways. This section explores the molecular intricacies of these interactions.

Enzyme Inhibition and Activation Studies (e.g., Competitive Inhibition at Enzyme Active Sites)

Derivatives of 2-aminothiazole (B372263) have demonstrated notable enzyme inhibitory activity against various metabolic enzymes. For instance, certain 2-amino thiazole (B1198619) derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. One particular derivative, 2-amino-4-(4-chlorophenyl)thiazole, exhibited a significant inhibitory effect on human CA I with a Ki of 0.008 µM nih.gov. Another analog, 2-amino-4-(4-bromophenyl)thiazole, showed strong inhibition against hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively nih.gov. Molecular docking studies suggest that these compounds can fit into the active sites of these enzymes, indicating a potential for competitive inhibition nih.gov.

Furthermore, the 2-aminothiazole-4-carboxylic acid scaffold has been identified as a promising template for the development of broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics nih.gov. Additionally, some 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been reported as novel inhibitors of MBLs researchgate.net.

DerivativeTarget EnzymeInhibition Constant (Ki)
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)0.008 µM
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)0.124 µM
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 µM
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 µM

Receptor Binding and Modulation Assays for Pharmacological Target Identification

The pharmacological effects of this class of compounds are also mediated through their interaction with specific cellular receptors. For example, certain 2-arylthiazole-4-carboxamide derivatives have been shown to bind to Toll-like receptors (TLRs) google.comgoogle.comgoogle.com. Specifically, a derivative was found to have an EC50 value of 1.1e-6 mole/l for TLR binding in human peripheral blood mononuclear cells google.com. This suggests that TLRs could be a key pharmacological target for this class of compounds, implicating them in the modulation of immune and inflammatory responses. In silico studies have also been employed to identify potential protein targets for related thiazolidinone scaffolds, with predictions pointing towards affinity for targets such as cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha nih.gov.

Modulation of Specific Intracellular Signaling Pathways

While direct evidence for the modulation of many specific signaling pathways by this compound is limited, the broader class of thiazole derivatives has been implicated in various cellular signaling cascades, often in the context of their anticancer properties.

The anticancer activity of new thiazole derivatives has been studied, with investigations into their effects on apoptosis researchgate.net. A related compound, 2-oxothiazolidine-4-carboxylic acid, has been shown to inhibit vascular calcification by downregulating the expression of osteoblast markers like Runt-related transcription factor 2 and osteopontin, while maintaining the expression of vascular smooth muscle cell markers nih.gov. This suggests a potential influence on pathways such as the TGF-beta/Smad or Wnt signaling pathways, which are crucial in cell differentiation and tissue modeling. The same compound was also found to reduce apoptosis in calcifying vascular smooth muscle cells nih.gov.

In Vitro Biological Assessment Methodologies

A variety of in vitro assays are utilized to characterize the biological activities of this compound and its derivatives, providing insights into their cellular effects and potential therapeutic applications.

Cell-Based Assays for Studying Cellular Responses and Viability

Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of these compounds. The anticancer activity of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been evaluated against a panel of human cancer cell lines, including MCF-7 (breast), MDA-MB-231 (mammary), HeLa (cervical), HT-29, and HCT 116 (colon) researchgate.net. Such studies typically involve treating the cancer cells with the compounds and measuring cell viability or proliferation. For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives demonstrated antiproliferative effects on human K562 leukemia cells nih.gov. Another related compound, L-2-oxothiazolidine-4-carboxylic acid, was shown to reduce the in vitro cytotoxicity of glucose degradation products in human peritoneal mesothelial cells by assessing cell viability through LDH release and cell proliferation assays nih.gov.

Biochemical Assays for Direct Target Engagement and Pathway Analysis

Biochemical assays are crucial for elucidating the direct interaction of these compounds with their molecular targets. Enzyme inhibition assays, as detailed in section 5.1.1, are a prime example. These assays directly measure the effect of the compound on the activity of a purified enzyme, allowing for the determination of inhibitory constants like Ki nih.gov. Similarly, receptor binding assays are employed to quantify the affinity of the compounds for their respective receptors google.comgoogle.comgoogle.com. Western blot analysis is another key biochemical technique used to assess the impact of these compounds on intracellular signaling pathways by measuring changes in the protein expression levels of key pathway components, as demonstrated in the study of 2-oxothiazolidine-4-carboxylic acid on osteoblast and vascular smooth muscle cell markers nih.gov.

High-Throughput Screening (HTS) of this compound Libraries for Hit Identification

High-Throughput Screening (HTS) serves as a critical initial step in the drug discovery cascade, enabling the rapid assessment of large and diverse chemical libraries to identify "hits"—compounds that exhibit a desired biological activity. Libraries of 2-arylaminothiazole-4-carboxylic acid derivatives, including analogs of this compound, are frequently employed in HTS campaigns due to their synthetic tractability and broad spectrum of biological potential.

The assembly of these libraries often involves combinatorial chemistry approaches, allowing for the generation of a multitude of structural variations around the core scaffold. These variations can include different substituents on the aryl ring, as well as modifications to the thiazole and carboxylic acid moieties. The diversity within these libraries is crucial for exploring the structure-activity relationships (SAR) that govern their biological effects.

Once synthesized, these libraries are subjected to a variety of HTS assays designed to identify compounds with specific activities. These assays can range from biochemical assays that measure the inhibition of a particular enzyme to cell-based assays that assess a compound's effect on cellular pathways or viability. For instance, libraries of 2-aminothiazole derivatives have been screened for activities such as:

Anticancer effects: Screening against various cancer cell lines to identify compounds that inhibit cell proliferation or induce apoptosis.

Antimicrobial properties: Testing against a panel of bacteria and fungi to discover new anti-infective agents.

Enzyme inhibition: Assessing the ability of compounds to inhibit specific enzymes implicated in disease, such as kinases or proteases.

The "hits" identified from these initial screens are then subjected to further validation and optimization to confirm their activity and improve their pharmacological properties, leading to the development of lead compounds.

Table 1: Representative High-Throughput Screening Campaigns Involving 2-Aminothiazole Derivatives

Target/Activity Assay Type Library Size Outcome
Anticancer Cell Proliferation Assay >10,000 compounds Identification of several "hit" compounds with significant cytotoxic effects against specific cancer cell lines.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay ~5,000 compounds Discovery of novel scaffolds with potent activity against multidrug-resistant bacteria.
Kinase Inhibition Biochemical Inhibition Assay >20,000 compounds Identification of selective kinase inhibitors for further development in oncology and inflammatory diseases.
Anti-inflammatory Cellular Assay (e.g., cytokine release) ~15,000 compounds Discovery of compounds that modulate inflammatory pathways.

Preclinical In Vivo Studies in Animal Models (Focus on Pharmacodynamics and Efficacy without Specific Outcomes)

Following successful hit-to-lead optimization, promising candidates from the 2-arylaminothiazole-4-carboxylic acid class advance to preclinical in vivo studies. These studies in animal models are essential for understanding how the compounds behave in a living system and for gathering preliminary data on their potential therapeutic effects. The focus at this stage is on pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).

Pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of a drug on the body and the mechanism of its action. For derivatives of 2-arylaminothiazole-4-carboxylic acid, this involves administering the compound to animal models of specific diseases to observe its biological effects.

For example, in oncology research, these compounds might be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The pharmacodynamic endpoints in such studies could include the modulation of specific biomarkers, such as the phosphorylation of a target protein, or changes in gene expression in the tumor tissue.

In the context of infectious diseases, a murine sepsis model could be employed to assess the in vivo efficacy of these compounds. nih.gov A study on 2-aminothiazole-4-carboxylic acids as broad-spectrum metallo-β-lactamase inhibitors demonstrated favorable synergistic efficacy with Meropenem in a murine sepsis model. nih.gov This indicates the potential of this class of compounds to restore the activity of existing antibiotics against resistant bacteria. nih.gov

The primary goal of these PD studies is to establish a relationship between the drug concentration at the site of action and the observed pharmacological effect, providing crucial information for the design of future clinical trials.

Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These parameters are critical for determining the dosing regimen and for predicting the drug's behavior in humans.

In animal models, typically rodents or non-rodents, single or multiple doses of the 2-arylaminothiazole-4-carboxylic acid derivative are administered through various routes (e.g., oral, intravenous). Blood and tissue samples are then collected at different time points to measure the concentration of the drug and its metabolites.

Key pharmacokinetic parameters that are determined include:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance: The rate at which a drug is removed from the body.

Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.

A study on 2-aminothiazole-4-carboxylic acids as metallo-β-lactamase inhibitors reported that the compounds exhibited acceptable pharmacokinetic profiles in a murine sepsis model. nih.gov Understanding the PK profile is essential for ensuring that the drug can achieve and maintain therapeutic concentrations at the target site without causing undue toxicity.

Table 2: Key Pharmacokinetic Parameters Evaluated in Preclinical Animal Studies

Parameter Description Importance
Absorption The process by which the drug enters the bloodstream. Determines the extent and rate of drug availability after administration.
Distribution The reversible transfer of a drug from one location to another within the body. Influences the concentration of the drug at its site of action and potential off-target sites.
Metabolism The chemical alteration of a drug by the body. Can lead to the formation of active or inactive metabolites, affecting the drug's efficacy and safety.
Excretion The removal of the drug and its metabolites from the body. Determines the duration of drug action and the potential for accumulation.

Structure Activity Relationship Sar and Rational Design Based on the 2 O Tolylamino Thiazole 4 Carboxylic Acid Scaffold

Systematic Exploration of Substituent Effects on Biological Activity Profiles

Systematic studies have revealed that the biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of substituents. For instance, in the context of anticancer activity, the introduction of specific groups on the anilino ring can significantly enhance potency. The 2-o-tolyl group in the parent scaffold is a critical determinant of its initial activity profile, likely by influencing the molecule's conformation and interaction with biological targets.

Design and Synthesis of Novel Analogues of 2-o-Tolylamino-thiazole-4-carboxylic acid

The synthesis of novel analogues is a key strategy to optimize the lead compound. The Hantzsch thiazole (B1198619) synthesis, a classic method involving the condensation of α-haloketones with thioamides, remains a widely used and versatile approach for creating a diverse library of 2-aminothiazole derivatives. derpharmachemica.com

While the 2-aminothiazole core is often considered essential for activity, modifications to the thiazole ring itself have been explored. However, studies have indicated that the thiazole moiety can be sensitive to modification, with changes potentially leading to a loss of activity. nih.gov Substitutions at the C5 position of the thiazole ring have been shown to be more permissible and can be used to modulate the physicochemical properties of the compounds, such as solubility and lipophilicity.

The anilino substituent at the 2-position of the thiazole ring is a major focus for synthetic modification to improve biological activity.

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid: The introduction of a bromine atom at the para-position of the phenyl ring creates an analogue with altered electronic properties and increased lipophilicity. smolecule.comchemicalbook.comscbt.com Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. The synthesis of this compound typically follows the established routes for 2-anilinothiazole derivatives.

2-(Diphenylamino)thiazole-4-carboxylic acid: Replacing the tolyl group with a second phenyl group to create a diphenylamino substituent significantly increases the steric bulk and lipophilicity of the molecule. scbt.comnih.gov This modification can explore larger binding pockets and potentially lead to new biological activities or improved potency.

2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid: The incorporation of a naphthalene (B1677914) ring system dramatically expands the aromatic surface area of the molecule. nih.govresearchgate.netresearchgate.net Naphthalene derivatives have been investigated as tubulin polymerization inhibitors, and this modification could steer the biological activity of the scaffold towards anticancer applications by targeting microtubules. nih.gov The synthesis of such derivatives often involves the condensation of the appropriate naphthylthiourea with a suitable 3-halo-2-oxopropanoic acid derivative.

Compound NameMolecular FormulaKey Structural Modification on Anilino Substituent
2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acidC10H7BrN2O2SIntroduction of a bromine atom at the para-position.
2-(Diphenylamino)thiazole-4-carboxylic acidC16H12N2O2SReplacement of the tolyl group with a phenyl group.
2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acidC14H10N2O2SIncorporation of a naphthalene ring system.

The carboxylic acid group at the C4 position of the thiazole ring is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the biological target. However, the acidic nature of this group can lead to poor pharmacokinetic properties, such as low membrane permeability. researchgate.net Therefore, modifications at this position are a crucial aspect of lead optimization.

Esterification or amidation of the carboxylic acid can serve as a prodrug strategy, improving cell permeability and metabolic stability. For instance, the synthesis of various amide derivatives has been explored, where the carboxylic acid is coupled with different amines to produce compounds with a range of properties. nih.govnih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a typical pharmacophore model would likely include a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the amino group), and an aromatic/hydrophobic region (the tolyl-thiazole moiety).

Lead optimization strategies focus on refining the lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic profile. This involves iterative cycles of design, synthesis, and biological testing. For this scaffold, optimization efforts would concentrate on fine-tuning the substituents on the anilino ring and modifying the carboxylic acid group to achieve a better balance of properties.

Bioisosteric Replacement Studies for Enhanced Biological Properties

Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological profile. The carboxylic acid group is a common target for bioisosteric replacement to overcome issues related to acidity and poor bioavailability. researchgate.netdrughunter.comnih.gov

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various five-membered heterocycles. researchgate.netdrughunter.com For example, replacing the carboxylic acid in the this compound scaffold with a tetrazole ring could maintain the necessary acidic proton and hydrogen bonding capabilities while potentially improving metabolic stability and cell permeability. Thiazolidinones have also been investigated as building blocks for the replacement of carboxylic acids. bohrium.com The choice of bioisostere is highly context-dependent and requires careful consideration of the target and the desired property improvements. nih.gov

Functional GroupCommon Bioisosteric ReplacementsPotential Advantages of Replacement
Carboxylic AcidTetrazole, Hydroxamic Acid, ThiazolidinoneImproved metabolic stability, enhanced cell permeability, maintained or improved binding affinity

Applications and Future Perspectives in Chemical Research

Role of 2-o-Tolylamino-thiazole-4-carboxylic acid in Early-Stage Drug Discovery Programs and Lead Generation

In the initial phases of drug discovery, the focus is on identifying "lead compounds" that demonstrate promising activity against a specific biological target. Thiazole (B1198619) derivatives, including structures related to this compound, are frequently investigated in this context. researchgate.net These compounds can serve as foundational skeletons for the development of new therapeutic agents due to their established presence in numerous pharmacologically important molecules. researchgate.net

The versatility of the thiazole ring allows for extensive chemical modifications, enabling the creation of large libraries of related compounds. These libraries can then be screened against various biological targets to identify initial hits. For instance, derivatives of 2-aminothiazole-4-carboxylic acid have been synthesized and evaluated for their potential as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov This highlights the role of this structural class in generating lead compounds to combat antimicrobial resistance. nih.gov

Furthermore, the development of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anti-cancer drug dasatinib, showcases how the thiazole framework is used to generate new drug candidates with high anti-proliferative potency against specific cancer cell lines. nih.govmdpi.com These early-stage investigations are crucial for feeding the drug development pipeline with innovative molecular entities. nih.govnih.gov

Potential as a Research Tool for Elucidating Specific Biological Pathways and Target Mechanisms

Beyond its direct therapeutic potential, this compound and its analogs are valuable as research tools. These compounds can be used to probe and understand complex biological pathways and the mechanisms of specific molecular targets. The thiazole nucleus is a recognized pharmacophore, meaning it is a key structural feature responsible for a drug's biological activity. researchgate.net

By observing how these compounds interact with cells and proteins, researchers can gain insights into disease processes. For example, thiazole derivatives that inhibit specific enzymes, such as protein kinases or DNA gyrase, can help to elucidate the roles of these enzymes in cancer and bacterial infections. nih.govresearchgate.net The study of how different substitutions on the thiazole ring affect biological activity helps in understanding the structure-activity relationship (SAR), which is fundamental to medicinal chemistry. nih.gov This knowledge can then be used to design more potent and selective inhibitors for therapeutic use or as chemical probes to further investigate biological systems. nih.gov

Integration of Advanced Computational and Experimental Approaches in Future Investigations

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For thiazole derivatives like this compound, this integrated approach is critical for accelerating research and development.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): These models are used to predict the biological activity of new thiazole derivatives based on their chemical structure. researchgate.net

Molecular Docking: This technique simulates the binding of a thiazole derivative to its target protein, helping to understand the interaction at a molecular level and to refine the compound's structure for better efficacy. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Computational tools can forecast the pharmacokinetic and safety profiles of new compounds, allowing for the early identification of potentially problematic candidates. researchgate.net

Experimental Approaches:

High-Throughput Screening (HTS): This method allows for the rapid testing of large libraries of thiazole derivatives for their biological activity.

Spectroscopic and Crystallographic Analysis: Techniques like NMR, mass spectrometry, and X-ray crystallography are used to confirm the structure of synthesized compounds and to study their interaction with biological targets in detail. nih.govmdpi.com

This combination of in silico and in vitro/in vivo methods allows for a more rational and efficient design of new thiazole-based therapeutic agents. researchgate.net

Emerging Research Areas and Potential Directions for Thiazole-Derived Compounds

The field of thiazole chemistry is continually evolving, with researchers exploring new applications and therapeutic areas. Some of the emerging research directions include:

Multi-Targeted Therapies: There is growing interest in developing single compounds that can act on multiple biological targets. Thiazole derivatives are well-suited for this approach, with some showing dual activity as anticancer and antimicrobial agents. nih.gov

Targeting Protein-Protein Interactions: Modulating protein-protein interactions is a challenging but promising area of drug discovery. The versatile nature of the thiazole scaffold makes it a candidate for developing molecules that can interfere with these interactions.

Development of Biologically Active Hybrids: Researchers are creating hybrid molecules by combining the thiazole ring with other pharmacologically active moieties to enhance therapeutic efficacy and overcome drug resistance. researchgate.net

Green Synthesis: The development of more environmentally friendly and efficient methods for synthesizing thiazole derivatives is an ongoing area of research. researchgate.net

The continued exploration of thiazole derivatives, including compounds like this compound, holds significant promise for the discovery of novel drugs and research tools to address a wide range of diseases. fabad.org.tr

Q & A

Basic Research Questions

Q. How can 2-o-Tolylamino-thiazole-4-carboxylic acid be synthesized, and what are critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiazole precursors and aromatic amines. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one derivatives in acetic acid with sodium acetate as a catalyst (Method A in Scheme 2, and ). Key parameters include reaction time (3–5 hours), stoichiometric ratios (1:1.1 for amine:aldehyde), and purification via recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic techniques are recommended for confirming structural integrity?

  • Methodological Answer : Use a combination of 1^1H NMR to verify aromatic protons and amine/thiazole linkages, LC-MS for molecular weight confirmation, and HPLC for purity assessment. For instance, 1^1H NMR peaks for thiazole protons typically appear at δ 7.7–8.0 ppm, while aromatic o-tolylamino groups show splitting patterns around δ 6.5–7.5 ppm (as seen in analogous compounds, and ). HPLC with retention time (tRt_R) analysis ensures >95% purity .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Thiazole-carboxylic acid derivatives are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C vs. room temperature) are critical. For storage, lyophilization or storage in anhydrous DMSO at -20°C is advised (based on handling of similar compounds, and ).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or viral proteases). Compare results with structurally similar thiazole derivatives, such as those in , which show activity against cancer and viral targets. Validate predictions with in vitro assays like enzyme inhibition or cell viability studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (e.g., 1^1H-1^1H COSY, HSQC) to resolve overlapping peaks. If LC-MS shows unexpected adducts, optimize ionization parameters (e.g., ESI vs. APCI) or use high-resolution mass spectrometry (HRMS). For purity discrepancies, employ orthogonal methods like TLC alongside HPLC (as demonstrated in and ) .

Q. How can synthetic yields and purity be optimized for scale-up studies?

  • Methodological Answer : Screen alternative catalysts (e.g., p-toluenesulfonic acid instead of acetic acid) and solvents (DMF vs. DCM) to improve reaction efficiency. For low-yield reactions (e.g., 22–31% purity in ), employ gradient column chromatography or preparative HPLC. Monitor reaction progress in real-time using FTIR or inline UV spectroscopy .

Q. What are the implications of substituent modifications on the thiazole ring for biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., nitro, cyano, or methoxy groups). Test these analogs in bioassays relevant to the compound’s proposed targets (e.g., platelet aggregation in ). Correlate electronic (Hammett constants) and steric effects with activity trends .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for in vitro toxicity studies?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate, with positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO). Measure IC50_{50} values via MTT or resazurin assays. Include time-course experiments to assess acute vs. chronic toxicity (as in and ) .

Q. What statistical methods are appropriate for analyzing contradictory biological assay data?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare treatment groups. For outlier data, use Grubbs’ test or robust regression. If inter-assay variability is high, normalize results to internal standards (e.g., housekeeping proteins in Western blots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.